molecular formula C11H11ClF3NO3S B2561769 4-[3-[(Trifluoroacetyl)amino]propyl]benzenesulfonyl chloride CAS No. 477259-57-7

4-[3-[(Trifluoroacetyl)amino]propyl]benzenesulfonyl chloride

Cat. No. B2561769
CAS RN: 477259-57-7
M. Wt: 329.72
InChI Key: WXTPYQXMRLGPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 4-[3-[(Trifluoroacetyl)amino]propyl]benzenesulfonyl chloride is C11H11ClF3NO3S . The average mass is 313.269 Da and the monoisotopic mass is 313.039581 Da .

For detailed safety and hazard information, it is recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the synthesis and structural characterization of compounds similar to 4-[3-[(Trifluoroacetyl)amino]propyl]benzenesulfonyl chloride. For example, two new structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and characterized by X-ray single crystal diffraction. These compounds are sterically hindered organic molecules and are cross-linked into frameworks by means of hydrogen bonds, demonstrating the potential for creating complex molecular structures with specific properties (Rublova et al., 2017).

Catalysis and Chemical Transformations

Compounds related to 4-[3-[(Trifluoroacetyl)amino]propyl]benzenesulfonyl chloride have been used as intermediates in catalysis and chemical transformations. For instance, trityl chloride efficiently catalyzes the one-pot multi-component condensation of benzil with aldehydes, primary amines, and ammonium acetate to give 1,2,4,5-tetrasubstituted imidazoles, showcasing the utility of sulfonyl chloride derivatives in facilitating complex chemical reactions (Moosavi-Zare et al., 2014).

Solid-Phase Synthesis Applications

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, have been used as key intermediates in different chemical transformations, including unusual rearrangements to yield a number of diverse privileged scaffolds. This highlights the application of sulfonyl chloride derivatives in solid-phase synthesis, offering a versatile approach to generating a wide range of chemical compounds (Fülöpová & Soural, 2015).

Material Science and Engineering

In material science and engineering, novel sulfonated thin-film composite nanofiltration membranes with improved water flux were developed for the treatment of dye solutions. These membranes were prepared using sulfonated aromatic diamine monomers, demonstrating the role of sulfonic acid groups in enhancing membrane properties for specific applications, such as water purification and dye treatment (Liu et al., 2012).

properties

IUPAC Name

4-[3-[(2,2,2-trifluoroacetyl)amino]propyl]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NO3S/c12-20(18,19)9-5-3-8(4-6-9)2-1-7-16-10(17)11(13,14)15/h3-6H,1-2,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTPYQXMRLGPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCNC(=O)C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.